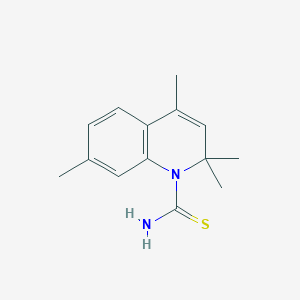
2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide, also known as TQ, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. TQ belongs to the family of quinoline derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth and proliferation. 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has been found to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and immune response. 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has been found to exhibit various biochemical and physiological effects. 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has been found to increase the activity of antioxidant enzymes and reduce oxidative stress in cells. 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has also been found to inhibit the production of inflammatory cytokines and reduce inflammation in cells. 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has been found to exhibit neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has several advantages for lab experiments, including its low toxicity and high stability. 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide is also readily available and can be easily synthesized. However, 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has some limitations, including its poor solubility in water and its tendency to oxidize in the presence of air.
将来の方向性
There are several future directions for the research of 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide. One direction is the investigation of the potential therapeutic applications of 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is the investigation of the potential use of 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide in combination with other drugs for the treatment of cancer. Additionally, the development of novel formulations of 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide with improved solubility and stability is an area of future research.
合成法
The synthesis of 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide can be achieved through several methods, including the reaction of 2,3-dimethyl-1,4-quinone with thiosemicarbazide in the presence of a reducing agent. Another method involves the reaction of 2,3-dimethyl-1,4-quinone with thiosemicarbazide followed by oxidation with hydrogen peroxide.
科学的研究の応用
2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has been extensively studied for its potential therapeutic applications. Research has shown that 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide exhibits anti-inflammatory, antioxidant, and anticancer properties. 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has been found to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and prostate cancer.
特性
IUPAC Name |
2,2,4,7-tetramethylquinoline-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-9-5-6-11-10(2)8-14(3,4)16(13(15)17)12(11)7-9/h5-8H,1-4H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXVETOUBHPGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(N2C(=S)N)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,7-tetramethylquinoline-1(2H)-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5764686.png)
![4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5764693.png)
![3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5764701.png)
![2,4,5-trichloro-6-[2-(1-methylethylidene)hydrazino]nicotinonitrile](/img/structure/B5764705.png)
![3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5764713.png)

![ethyl 3-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5764721.png)
![4-[({[(3,5-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5764722.png)
![N-[2-(4-methoxyphenyl)ethyl]cycloheptanamine](/img/structure/B5764723.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5764737.png)